3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N5O/c18-11-2-4-12(5-3-11)25-16-15(22-23-25)17(26)24(9-21-16)8-10-1-6-13(19)14(20)7-10/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAGFULTMRZVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe chlorophenyl and dichlorophenyl groups are introduced via substitution reactions using chlorinated aromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Similarities and Differences
The table below compares substituents and core modifications of key analogs:
Key Observations :
- Chlorine vs. Hydroxyl Groups : The target compound’s 4-chlorophenyl and dichlorobenzyl groups increase hydrophobicity compared to the hydroxyl-substituted analog in , which may improve membrane permeability but reduce solubility.
- Position 6 Variability: The (3,4-dichlorophenyl)methyl group in the target compound introduces steric bulk and electronic effects distinct from the isopropyl-phenoxy group in or the hexyl-chlorobenzyl chain in .
Physicochemical Properties
Analysis :
- The target compound’s multiple chlorine atoms likely result in lower aqueous solubility but higher lipid membrane penetration compared to hydroxyl- or phenoxy-containing analogs.
Pharmacological Activity
While direct bioactivity data for the target compound is unavailable, inferences are drawn from analogs:
- Antimicrobial Potential: Compounds with triazolopyrimidinone cores and halogen substitutions (e.g., 5-(4-chlorophenoxy)-6-isopropyl derivative) show activity against Gram-positive bacteria due to DNA gyrase inhibition .
- Anticancer Activity: Chlorobenzyl-substituted triazolopyrimidinones (e.g., compound 32 in ) exhibit moderate cytotoxicity via topoisomerase inhibition. The target compound’s dichlorophenyl groups may enhance this effect.
- Enzyme Binding: The coplanar triazolopyrimidinone core (deviation <0.021 Å) in suggests strong π-π stacking with enzyme active sites, a feature retained in the target compound .
Biological Activity
The compound 3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one , commonly referred to as a triazolopyrimidine derivative, has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its anticancer, antifungal, and antibacterial activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring fused with a pyrimidine moiety and two chlorinated phenyl groups that are crucial for its biological activity.
Anticancer Activity
Research has indicated that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. Specifically:
- Cell Line Studies : In vitro assays showed that derivatives of triazolopyrimidine can induce apoptosis in human breast cancer cell lines (MCF-7) and colon cancer cells (HCT-116), with IC50 values ranging from 6.2 μM to 43.4 μM depending on the specific derivative used .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair, leading to increased cellular stress and subsequent apoptosis.
Antifungal Activity
The antifungal potential of triazolopyrimidine derivatives has also been explored:
- In Vitro Efficacy : Compounds similar to 3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have shown broad-spectrum antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) indicates that chlorinated phenyl substituents enhance antifungal potency .
Antibacterial Activity
The antibacterial properties of this compound class are notable:
- Activity Spectrum : Triazolopyrimidine derivatives have demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. For example, studies have reported significant inhibition against Staphylococcus aureus and Escherichia coli strains .
Case Studies
Several studies highlight the biological activity of related compounds:
- Study on Anticancer Effects : A recent study evaluated a series of triazolopyrimidine derivatives for their cytotoxic effects against multiple cancer cell lines. The results indicated that modifications at the phenyl rings significantly influenced their potency .
- Antifungal Testing : Another investigation focused on the antifungal activity of various triazole derivatives against clinical isolates of fungi. The study found that certain substitutions led to enhanced efficacy against resistant strains .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
